molecular formula C23H22ClF2N5O2S B15143355 INSCoV-600K(1)

INSCoV-600K(1)

Cat. No.: B15143355
M. Wt: 506.0 g/mol
InChI Key: QRKLAOHAANYNRH-OAQYLSRUSA-N
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Preparation Methods

The synthesis of INSCoV-600K(1) involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically involves:

Chemical Reactions Analysis

INSCoV-600K(1) undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups.

    Substitution: It undergoes substitution reactions where functional groups are replaced with others.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

INSCoV-600K(1) has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of protease inhibitors.

    Biology: It helps in understanding the role of proteases in viral replication and transcription.

    Medicine: It has potential therapeutic applications in the treatment of SARS-CoV-2 infections.

    Industry: It is used in the development of antiviral drugs and diagnostic tools

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22ClF2N5O2S

Molecular Weight

506.0 g/mol

IUPAC Name

(2R)-2-[N-(2-chloroacetyl)-4-(1,3-thiazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrimidin-5-ylacetamide

InChI

InChI=1S/C23H22ClF2N5O2S/c24-9-20(32)31(18-3-1-15(2-4-18)19-12-29-14-34-19)21(16-10-27-13-28-11-16)22(33)30-17-5-7-23(25,26)8-6-17/h1-4,10-14,17,21H,5-9H2,(H,30,33)/t21-/m1/s1

InChI Key

QRKLAOHAANYNRH-OAQYLSRUSA-N

Isomeric SMILES

C1CC(CCC1NC(=O)[C@@H](C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F

Canonical SMILES

C1CC(CCC1NC(=O)C(C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F

Origin of Product

United States

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